molecular formula C21H20N2O3 B2905393 1-{[(2Z)-3-oxo-2H,3H,5H,6H,7H,8H,9H-imidazo[1,2-a]azepin-2-ylidene]methyl}naphthalen-2-yl acetate CAS No. 325994-93-2

1-{[(2Z)-3-oxo-2H,3H,5H,6H,7H,8H,9H-imidazo[1,2-a]azepin-2-ylidene]methyl}naphthalen-2-yl acetate

Cat. No.: B2905393
CAS No.: 325994-93-2
M. Wt: 348.402
InChI Key: LSNOZQRFRAUFIB-AQTBWJFISA-N
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Description

1-{[(2Z)-3-oxo-2H,3H,5H,6H,7H,8H,9H-imidazo[1,2-a]azepin-2-ylidene]methyl}naphthalen-2-yl acetate is a complex organic compound with a unique structure that combines an imidazo[1,2-a]azepine ring with a naphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[(2Z)-3-oxo-2H,3H,5H,6H,7H,8H,9H-imidazo[1,2-a]azepin-2-ylidene]methyl}naphthalen-2-yl acetate typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazo[1,2-a]azepine core, followed by the introduction of the naphthalene moiety through a series of coupling reactions. The final step often involves acetylation to introduce the acetate group.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of high-pressure reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-{[(2Z)-3-oxo-2H,3H,5H,6H,7H,8H,9H-imidazo[1,2-a]azepin-2-ylidene]methyl}naphthalen-2-yl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

1-{[(2Z)-3-oxo-2H,3H,5H,6H,7H,8H,9H-imidazo[1,2-a]azepin-2-ylidene]methyl}naphthalen-2-yl acetate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.

    Industry: It may be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-{[(2Z)-3-oxo-2H,3H,5H,6H,7H,8H,9H-imidazo[1,2-a]azepin-2-ylidene]methyl}naphthalen-2-yl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(E)-(3-oxo-6,7,8,9-tetrahydro-3H-imidazo[1,2-a]azepin-2(5H)-ylidene)methyl]phenyl acetate
  • 1-[(E)-(3-oxo-6,7,8,9-tetrahydro-3H-imidazo[1,2-a]azepin-2(5H)-ylidene)methyl]phenyl benzoate
  • 1-[(E)-(3-oxo-6,7,8,9-tetrahydro-3H-imidazo[1,2-a]azepin-2(5H)-ylidene)methyl]phenyl propionate

Uniqueness

1-{[(2Z)-3-oxo-2H,3H,5H,6H,7H,8H,9H-imidazo[1,2-a]azepin-2-ylidene]methyl}naphthalen-2-yl acetate is unique due to its specific combination of the imidazo[1,2-a]azepine ring and the naphthalene moiety. This structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.

Properties

IUPAC Name

[1-[(Z)-(3-oxo-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-2-ylidene)methyl]naphthalen-2-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3/c1-14(24)26-19-11-10-15-7-4-5-8-16(15)17(19)13-18-21(25)23-12-6-2-3-9-20(23)22-18/h4-5,7-8,10-11,13H,2-3,6,9,12H2,1H3/b18-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSNOZQRFRAUFIB-AQTBWJFISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C2=CC=CC=C2C=C1)C=C3C(=O)N4CCCCCC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC1=C(C2=CC=CC=C2C=C1)/C=C\3/C(=O)N4CCCCCC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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